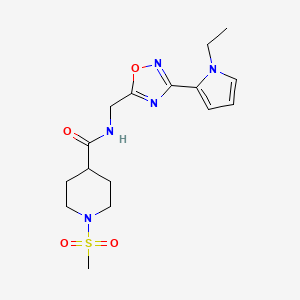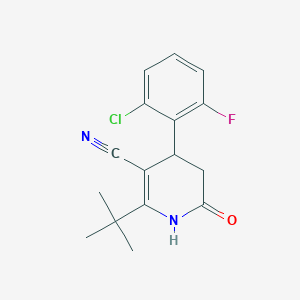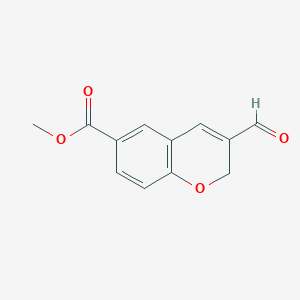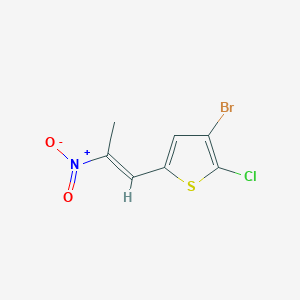![molecular formula C22H25F3N4OS B2504703 N-[[5-methylsulfanyl-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide CAS No. 477302-40-2](/img/structure/B2504703.png)
N-[[5-methylsulfanyl-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-[[5-methylsulfanyl-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide is a chemical entity that appears to be a derivative of adamantane, a bulky, rigid, and diamond-like structure. The molecule is characterized by the presence of a triazole ring, a common motif in pharmaceuticals, which is substituted with a trifluoromethylphenyl group and a methylsulfanyl group. Additionally, the adamantane core is modified with a carboxamide functionality, which could potentially enhance the compound's solubility and bioactivity.
Synthesis Analysis
The synthesis of related adamantylthio heterocycles and N-adamantylcarboxamide derivatives is described in the literature. The adamantyl cation, generated from 1-adamantan-1-ol in trifluoroacetic acid, is used to introduce the adamantylsulfanyl moiety. The Ritter reaction is employed to produce N-adamantylcarboxamide derivatives, which are structurally similar to the compound .
Molecular Structure Analysis
The molecular structure of adamantane derivatives has been studied, revealing that the crystal structures of carboxamido and sulfanyl analogues can be significantly different. Quantum-chemical calculations suggest that the conformational rigidity of these molecules, particularly the carboxamido derivatives, is influenced by intramolecular hydrogen bonding. This rigidity could affect the biological activity of the compounds .
Chemical Reactions Analysis
Adamantane derivatives are known to undergo various chemical reactions, including the formation of sulfanyl and carboxamido groups through the attack of the adamantyl cation on suitable substrates. The reactivity of these groups can be further modified by the presence of substituents on the heterocyclic or phenolic rings, which can influence the electronic properties and steric hindrance of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of adamantane derivatives can vary widely depending on the specific substituents and functional groups present. For example, the presence of a carboxamide group can enhance solubility in polar solvents, while the adamantane core contributes to the thermal stability of the compound. The solubility and thermal properties of related polyamides, which share some structural features with the compound , have been characterized, showing good solubility in a variety of solvents and high glass transition temperatures .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research has focused on the synthesis and characterization of compounds related to adamantane, a core structure often used in medicinal chemistry due to its unique chemical and physical properties. Studies have demonstrated methods for synthesizing adamantane derivatives, including those with triazole functionalities, which are relevant to the chemical compound . For instance, synthesis techniques have involved reactions with formaldehyde and various amines to yield N-Mannich bases, showcasing the chemical versatility of adamantane and its derivatives. These compounds have been tested for antimicrobial and anti-inflammatory activities, highlighting their potential biomedical applications (Al-Abdullah et al., 2014).
Applications in Material Science
Adamantane derivatives have found applications in material science, particularly in the synthesis of new polyamides and polyamide-imides containing adamantyl groups. These polymers have been reported to exhibit high solubility in polar solvents, excellent thermal stability, and desirable mechanical properties, making them suitable for various industrial applications. The inclusion of adamantane units in the polymer backbone contributes to the high glass transition temperatures and thermal stability, underscoring the utility of adamantane derivatives in developing advanced materials (Liaw et al., 1999; Liaw & Liaw, 2001).
Eigenschaften
IUPAC Name |
N-[[5-methylsulfanyl-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F3N4OS/c1-31-20-28-27-18(29(20)17-4-2-16(3-5-17)22(23,24)25)12-26-19(30)21-9-13-6-14(10-21)8-15(7-13)11-21/h2-5,13-15H,6-12H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMKMNZVUUAUER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1C2=CC=C(C=C2)C(F)(F)F)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


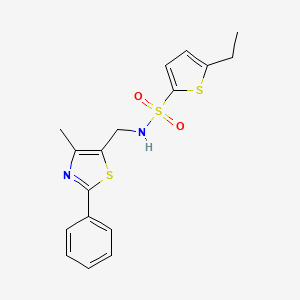
![ethyl 4-{2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamido}benzoate](/img/structure/B2504623.png)
![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2504624.png)
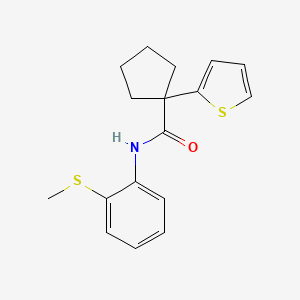
![2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2504627.png)
![Ethyl 2-(cyclohexanecarboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2504631.png)
![2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2504632.png)
![(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxyphenyl)acrylamide](/img/structure/B2504633.png)
